
(2-phenylethyl)(2-phenylpropyl)amine hydrochloride
Descripción general
Descripción
(2-phenylethyl)(2-phenylpropyl)amine hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is also known as beta-methyl-phenylethylamine or BMPEA. This compound has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (2-phenylethyl)(2-phenylpropyl)amine hydrochloride is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as to cause vasoconstriction. Additionally, it has been shown to increase the release of norepinephrine and dopamine in the brain, which can have a positive effect on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-phenylethyl)(2-phenylpropyl)amine hydrochloride in lab experiments is its potential as a new antimicrobial agent. Additionally, its potential use as a neurotransmitter and as a treatment for mood disorders makes it an interesting compound to study. However, one limitation of using this compound in lab experiments is its potential toxicity, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on (2-phenylethyl)(2-phenylpropyl)amine hydrochloride. One area of interest is its potential as a new antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential use as a neurotransmitter and as a treatment for mood disorders. Further studies are also needed to investigate the potential toxicity of this compound and to develop safer methods for working with it.
Aplicaciones Científicas De Investigación
(2-phenylethyl)(2-phenylpropyl)amine hydrochloride has been studied for its potential applications in various fields. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use as a neurotransmitter and as a potential treatment for depression and other mood disorders.
Propiedades
IUPAC Name |
2-phenyl-N-(2-phenylethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-15(17-10-6-3-7-11-17)14-18-13-12-16-8-4-2-5-9-16;/h2-11,15,18H,12-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNOQQBDLMFZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4708282.png)
![9-ethyl-3-[(4-methyl-1-piperidinyl)methyl]-9H-carbazole](/img/structure/B4708286.png)
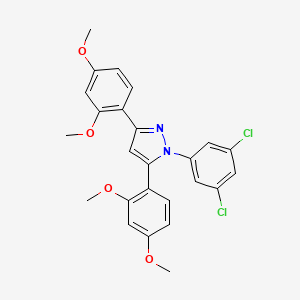
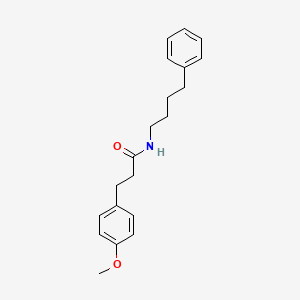
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-phenylethyl)acrylamide](/img/structure/B4708308.png)

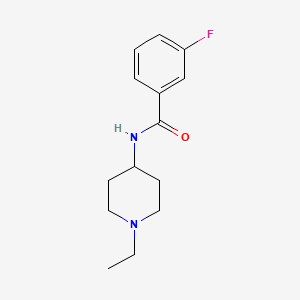

![2-{4-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4708325.png)
![methyl 5-ethyl-2-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4708329.png)
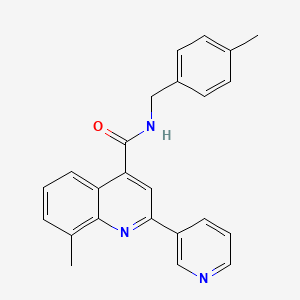

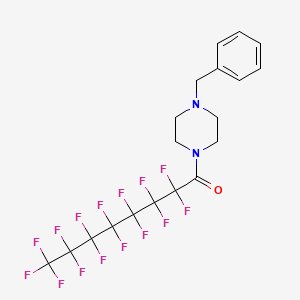
![5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4708375.png)